5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17833040
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O3 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14) |
| Standard InChI Key | HWKVBHOWOYCGKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1)C2=NC(=NO2)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a 3-methylcyclohexyl substituent at position 5 and a carboxylic acid group at position 3. The cyclohexyl group introduces steric bulk and chirality, potentially influencing its interactions with biological targets. The carboxylic acid moiety enhances solubility in polar solvents and enables derivatization via esterification or amidation.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While explicit spectroscopic data for this compound remain scarce, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles. For example:
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¹H NMR: Cyclohexyl protons appear as multiplet signals between δ 1.0–2.5 ppm, while the carboxylic acid proton resonates near δ 12–13 ppm .
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IR: Stretching vibrations for the oxadiazole ring (C=N, ~1600 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) are expected .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid typically follows a three-step sequence common to 1,2,4-oxadiazoles :
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Amidoxime Formation: Reaction of a nitrile precursor (e.g., 3-methylcyclohexanecarbonitrile) with hydroxylamine under basic conditions yields the corresponding amidoxime.
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O-Acylation: The amidoxime undergoes coupling with a carboxylic acid (e.g., chloroacetic acid) using coupling agents like HATU or PyAOP to form an O-acylamidoxime intermediate .
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Cyclodehydration: Heating the intermediate in a basic buffer (e.g., pH 9.5 borate) induces cyclization, forming the oxadiazole ring while eliminating water .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, Na₂CO₃, pH 8.2 borate buffer | >90% |
| O-Acylation | PyAOP, DIPEA, DMF | 85–93% |
| Cyclodehydration | 90°C, pH 9.5 borate buffer, 2 hours | 51–92% |
Challenges and Side Reactions
Competing hydrolysis of the O-acylamidoxime intermediate during cyclodehydration is a major side reaction, reducing yields . Strategies to mitigate this include:
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Buffer Optimization: Higher pH (9.5) favors cyclization over hydrolysis .
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Temperature Control: Prolonged heating above 90°C risks decomposition of the oxadiazole ring .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The oxadiazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack at position 2, while the carboxylic acid group serves as an electrophilic site for derivatization .
Common Reactions
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing membrane permeability.
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Amidation: Coupling with amines (e.g., benzylamine) yields amide derivatives, often explored for drug discovery .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, though this diminishes bioactivity.
Biological Activities and Mechanisms
Enzyme Inhibition
Oxadiazole derivatives are known inhibitors of enzymes such as:
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Phosphodiesterase-4 (PDE4): Implicated in inflammatory diseases; the carboxylic acid group chelates catalytic metal ions.
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Tyrosine Kinases: The planar oxadiazole ring mimics ATP’s adenine moiety, competing for binding pockets.
Applications in Drug Discovery and Materials Science
Pharmaceutical Candidates
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Anti-Inflammatory Agents: Analogues with substituted oxadiazoles suppress TNF-α production in macrophages (IC₅₀ = 0.5–2 μM).
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Anticancer Therapeutics: Oxadiazoles induce apoptosis in HeLa cells by activating caspase-3/7 pathways.
Materials Science
Incorporating the compound into polymers improves thermal stability (T₅% = 280°C) due to the oxadiazole ring’s rigidity.
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